2,4,6-Trichlorophenol-13C6

Description

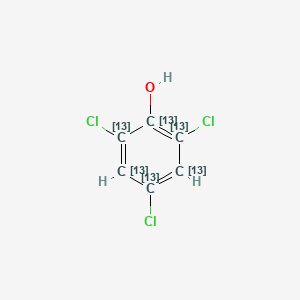

Structure

3D Structure

Properties

IUPAC Name |

2,4,6-trichloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl3O/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H/i1+1,2+1,3+1,4+1,5+1,6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LINPIYWFGCPVIE-IDEBNGHGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH]1=[13C]([13CH]=[13C]([13C](=[13C]1Cl)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Isotopic Characterization of 2,4,6 Trichlorophenol 13c6

Strategic Approaches to the Isotopic Synthesis of 2,4,6-Trichlorophenol-13C6

The synthesis of this compound involves a multi-step process that begins with an isotopically enriched precursor and requires carefully controlled reaction conditions to achieve high purity and yield.

The primary and most direct synthetic route to this compound employs Phenol-13C6 as the starting material. In this approach, all six carbon atoms of the phenol (B47542) ring are the heavy isotope ¹³C. The synthesis follows the established chemical pathway of electrophilic aromatic substitution, where the ¹³C₆-phenol ring is subjected to chlorination. The hydroxyl (-OH) group on the phenol ring is a strongly activating ortho-, para-director, meaning it preferentially directs incoming electrophiles (in this case, chlorine) to the positions ortho (2, 6) and para (4) to itself. This inherent reactivity profile makes ¹³C₆-Phenol an ideal precursor for the targeted synthesis of the 2,4,6-substituted isomer.

To ensure the selective and efficient formation of this compound, the chlorination process must be carefully optimized. A common method involves the direct chlorination of the ¹³C₆-Phenol precursor by passing chlorine gas through the reactant.

Several key parameters are controlled to maximize the yield of the desired 2,4,6-isomer and minimize the formation of other isomers (e.g., 2,3,6-trichlorophenol, 2,4,5-trichlorophenol) or incompletely chlorinated products like dichlorophenols.

Catalysis: The use of a catalyst can significantly improve the selectivity of the reaction. For instance, mercaptoethylamine has been shown to act as a positioning agent, reducing the production of unwanted isomers.

Temperature Control: The reaction temperature is gradually increased, often to a range of 50-80°C, to facilitate the reaction.

Stoichiometry: The ratio of the chlorinating agent to the ¹³C₆-Phenol substrate is carefully managed to ensure complete substitution at the three activated sites on the aromatic ring.

Post-reaction purification is also critical. Methods such as fractional distillation or sweating crystallization can be employed to purify the crude product, with the latter being used to achieve purities exceeding 99%.

The success of the synthesis is evaluated based on two primary metrics: chemical yield and isotopic purity.

Chemical Yield: This is the amount of purified this compound obtained relative to the theoretical maximum. Optimized protocols, such as those using specific catalysts and purification methods, can achieve total yields of over 96%.

Isotopic Purity: This refers to the percentage of the product that is fully labeled with ¹³C at all six carbon positions. It is a critical parameter for the compound's use as an analytical standard. Rigorous analytical testing using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) is required to confirm the isotopic enrichment and identify any unlabeled or partially labeled species.

| Parameter | Method/Protocol | Typical Result | Source |

| Starting Material | Electrophilic Aromatic Substitution | Phenol-13C6 | |

| Reaction | Direct Chlorination with Catalyst | High selectivity for 2,4,6-isomer | |

| Purification | Sweating Crystallization | >99.3% chemical purity | |

| Chemical Yield | Quantitative Analysis | >96% | |

| Isotopic Purity | NMR & HRMS Analysis | Confirms ¹³C₆ incorporation |

Advanced Spectroscopic and Chromatographic Techniques for Structural Elucidation and Purity Verification of this compound

Following synthesis, advanced analytical methods are indispensable for confirming the molecular structure, chemical purity, and isotopic composition of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to provide detailed information about the carbon skeleton of a molecule. For this compound, ¹³C NMR is used specifically to verify the enrichment of the ¹³C isotope at all six carbon positions of the aromatic ring.

In a uniformly ¹³C-labeled compound, the ¹³C NMR spectrum exhibits characteristic features. The large chemical shift dispersion of ¹³C NMR allows for the resolution of individual carbon signals. Furthermore, the presence of one-bond homonuclear ¹³C–¹³C scalar couplings results in complex multiplets in the spectrum. The analysis of these coupling patterns and chemical shifts provides definitive evidence of the complete ¹³C enrichment of the phenol ring, confirming the successful isotopic labeling.

High-Resolution Mass Spectrometry (HRMS) is an essential tool for verifying the isotopic composition and assessing the purity of labeled compounds. HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, measure the mass-to-charge ratio (m/z) of ions with very high accuracy and resolution.

This capability is crucial for distinguishing between the ¹³C-labeled compound and its unlabeled analog due to their significant mass difference. The molecular weight of unlabeled 2,4,6-Trichlorophenol (B30397) is approximately 197.4 g/mol , whereas the fully labeled this compound has a molecular weight of approximately 203.4 g/mol . This difference of six mass units, corresponding to the six ¹³C atoms, is easily resolved by HRMS.

HRMS can also be used for impurity profiling. By providing the exact mass of all ions in a sample, it can detect and help identify any remaining starting material, partially labeled intermediates, or other synthesis byproducts, thus ensuring the high purity of the final product.

| Property | Unlabeled 2,4,6-Trichlorophenol | This compound |

| Molecular Formula | C₆H₃Cl₃O | ¹³C₆H₃Cl₃O |

| Approx. Molecular Weight | 197.4 g/mol | 203.4 g/mol |

| Monoisotopic Mass | 195.924948 Da | 201.945077 Da |

Analytical Methodologies and Applications of 2,4,6 Trichlorophenol 13c6 As a Reference Standard

Principles and Validation of Isotope Dilution Mass Spectrometry (IDMS) Using 2,4,6-Trichlorophenol-13C6

Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique that provides a high level of accuracy and precision. The fundamental principle of IDMS involves the addition of a known amount of an isotopically labeled standard, such as this compound, to a sample prior to any extraction or cleanup procedures. This "spiked" sample is then processed, and the ratio of the native analyte to the labeled standard is measured using a mass spectrometer. Because the labeled standard behaves chemically and physically identically to the native analyte throughout the entire analytical process, any losses of the analyte during sample preparation are compensated for by corresponding losses of the labeled standard. This results in a highly accurate determination of the analyte concentration, as the final measurement relies on the isotope ratio, which remains constant regardless of sample loss.

Method validation is a crucial aspect of ensuring the reliability of analytical data. srce.hrnih.gov Key performance parameters evaluated during validation include selectivity, accuracy, precision (repeatability and reproducibility), limit of detection (LOD), limit of quantification (LOQ), linearity, and robustness. srce.hr The use of this compound as an internal standard is instrumental in validating methods for chlorophenol analysis, allowing for the assessment of method accuracy and precision by spiking samples with known concentrations. vulcanchem.com

Development of Quantitative Analytical Methods for Chlorophenols

The development of robust and sensitive analytical methods is essential for monitoring chlorophenols, which are recognized as priority pollutants by agencies like the U.S. Environmental Protection Agency (EPA) due to their toxicity and persistence in the environment. acs.orgacs.org Various methods have been developed for the determination of chlorophenols in diverse matrices such as water, soil, and biological samples. acs.orgnih.govjcsp.org.pk

The use of this compound has been integral to the development of these methods. For instance, in the analysis of chlorophenols in soil, 13C6-labeled standards, including 2,4,6-TCP-13C6, are added to soil samples before extraction to accurately quantify the native compounds. acs.org This approach has also been applied to the analysis of chlorophenols in human urine, where isotope dilution with gas chromatography-tandem mass spectrometry (GC-MS/MS) allows for the simultaneous trace analysis of a full spectrum of chlorophenols. nih.gov Furthermore, methods for analyzing chlorophenols in drinking water and wastewater often employ in-situ acetylation followed by extraction and GC/MS analysis, with labeled compounds like this compound serving to correct for analytical variability. nemi.govepa.gov

Enhanced Accuracy and Precision in Trace Analysis with 13C6 Internal Standards

The application of 13C6-labeled internal standards significantly enhances the accuracy and precision of trace-level analysis of chlorophenols. researchgate.net This is particularly critical when dealing with complex matrices where matrix effects can interfere with the analytical signal. The co-elution of the labeled standard with the native analyte helps to compensate for these matrix-induced signal suppressions or enhancements. plos.org

Studies have demonstrated the effectiveness of this approach. For example, a method for determining sodium pentachlorophenate in cutting boards using a 13C6-labeled internal standard reported mean recoveries between 97.2% and 99.7% with relative standard deviations (RSDs) ranging from 0.8% to 1.7%, showcasing excellent accuracy and precision. plos.org Similarly, in the analysis of chlorophenols in seawater, the use of a deuterated internal standard in an isotope dilution method resulted in high accuracy and reproducibility. researchgate.net The use of stable labeled internal standards is a key strength of techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), enabling excellent reproducibility. eag.com

Chromatographic Separation Coupled with Isotope-Specific Detection

The combination of chromatographic separation with mass spectrometric detection provides a powerful tool for the selective and sensitive analysis of chlorophenols. Gas chromatography (GC) and liquid chromatography (LC) are the two primary separation techniques employed, each offering distinct advantages depending on the specific application and the properties of the analytes.

Gas Chromatography-Mass Spectrometry (GC-MS) Method Development for this compound Tracing

GC-MS is a widely used technique for the analysis of volatile and semi-volatile compounds like chlorophenols. nih.gov For the analysis of chlorophenols by GC-MS, a derivatization step, often acetylation, is typically required to improve the volatility and chromatographic behavior of the analytes. nih.govjcsp.org.pk The use of this compound as an internal standard in these methods is crucial for accurate quantification.

Several GC-MS methods have been developed for the determination of chlorophenols in various matrices. For instance, a method for analyzing the full spectrum of chlorophenols in human urine involved enzymatic hydrolysis, solid-phase extraction, derivatization, and GC-MS/MS with isotope dilution. nih.gov Another study developed a GC-MS/MS based method for the determination of haloanisoles and halophenols, including 2,4,6-trichlorophenol (B30397), in pharmaceutical products, utilizing a deuterated internal standard for quantification. nih.gov

The following table summarizes typical GC-MS conditions for chlorophenol analysis:

| Parameter | Condition |

| Column | Capillary columns (e.g., DB-5ms) |

| Carrier Gas | Helium at a constant flow rate (e.g., 1.0 mL/min) iwaponline.com |

| Injection Mode | Splitless or split |

| Oven Temperature Program | Ramped temperature program (e.g., initial hold at 60°C, ramp to 245°C, then to 300°C) iwaponline.com |

| Ionization Mode | Electron Ionization (EI) nih.gov or Negative Chemical Ionization (NCI) nih.gov |

| Detection Mode | Selected Ion Monitoring (SIM) nih.govnih.gov or Multiple Reaction Monitoring (MRM) for MS/MS nih.gov |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications for Labeled Compounds

LC-MS/MS has emerged as a powerful technique for the analysis of a wide range of compounds, including those that are not amenable to GC analysis without derivatization. eag.com The coupling of LC with tandem mass spectrometry provides high sensitivity and selectivity, making it ideal for trace analysis in complex matrices. eag.com The use of isotopically labeled internal standards, such as this compound, is essential for achieving high reproducibility in LC-MS/MS analysis. eag.com

LC-MS/MS methods have been successfully applied to the determination of chlorophenols in various samples. For instance, an ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method was developed for the analysis of phenols in urine. oup.com Another study utilized LC-MS/MS for the analysis of chlorotyrosine adducts in plasma as a marker of chlorine exposure, where chlorophenols were formed through base hydrolysis. nih.gov The high specificity of MS/MS detection often eliminates the need for a confirmatory detection method. eag.com

Integration of Sample Preparation Techniques (e.g., Solid Phase Extraction, Solid Phase Microextraction, Accelerated Solvent Extraction)

Effective sample preparation is a critical step in the analysis of trace contaminants in complex matrices. The goal is to isolate and concentrate the analytes of interest while removing interfering substances. Several techniques are commonly employed for the extraction of chlorophenols, often in combination with isotope dilution methods using standards like this compound.

Solid Phase Extraction (SPE) is a widely used technique for the pre-concentration and cleanup of chlorophenols from aqueous samples. nih.govresearchgate.net In this method, the sample is passed through a solid sorbent that retains the analytes, which are then eluted with a small volume of solvent.

Solid Phase Microextraction (SPME) is a solvent-free extraction technique that has gained popularity for its simplicity and efficiency. nih.govresearchgate.net It involves exposing a coated fiber to the sample (either directly or in the headspace) to extract the analytes, which are then thermally desorbed into the GC injector. nih.govmdpi.com SPME has been successfully coupled with GC-MS for the determination of chlorophenols in water, soil, and urine. nih.govnih.govnih.gov

Accelerated Solvent Extraction (ASE) is a technique that uses elevated temperatures and pressures to rapidly extract analytes from solid and semi-solid samples with reduced solvent consumption. acs.orgthermofisher.comlcms.cz ASE has been approved by the U.S. EPA for the extraction of various organic pollutants, including chlorophenols. thermofisher.comlcms.cz It is often combined with other techniques like SPME for further cleanup and analysis. acs.orgnih.gov

The following table provides an overview of the application of these sample preparation techniques in chlorophenol analysis:

| Technique | Matrix | Key Findings |

| Solid Phase Extraction (SPE) | Seawater researchgate.net, Human Urine nih.gov | Enables pre-concentration and cleanup, leading to low detection limits. researchgate.net Used in conjunction with isotope dilution for accurate quantification. nih.gov |

| Solid Phase Microextraction (SPME) | Aqueous Samples nih.govnih.gov, Soil acs.orgnih.gov, Urine nih.gov | A simple, rapid, and solvent-free method. nih.gov Can be used in headspace mode to reduce matrix effects. nih.govnih.gov Achieves low detection limits when coupled with GC-MS. nih.govnih.gov |

| Accelerated Solvent Extraction (ASE) | Soil acs.orgacs.orgnih.gov | Provides fast and efficient extraction with reduced solvent usage compared to traditional methods. thermofisher.comlcms.cz Can be combined with SPME for a comprehensive analytical workflow. acs.orgnih.gov |

Establishment of Detection and Quantification Limits in Research Matrices

The use of 2,4,6-Trichlorophenol-¹³C₆ as an internal standard is crucial for accurately determining the presence and concentration of its unlabeled counterpart, 2,4,6-Trichlorophenol (2,4,6-TCP), in various environmental and biological samples. The establishment of detection and quantification limits is a fundamental aspect of method validation, ensuring the reliability of analytical data at trace levels. These limits, often referred to as the Limit of Detection (LOD) and Limit of Quantification (LOQ), define the smallest concentration of an analyte that can be reliably detected and quantified, respectively.

In a recent study focused on developing a novel quantification method for 2,4,6-TCP, researchers utilized microbial conversion of the analyte to 2,4,6-trichloroanisole (B165457) (TCA). nih.gov This innovative approach, which also employed 2,4,6-Trichlorophenol-¹³C₆, achieved a Limit of Detection (LOD) of 5.2 nanograms per liter (ng/L) and a Limit of Quantification (LOQ) of 17.3 ng/L. nih.gov This demonstrates the high sensitivity that can be attained with methods incorporating this isotopic standard.

For the analysis of chlorophenols in soil, a method combining accelerated solvent extraction (ASE) with solid-phase microextraction (SPME) and gas chromatography/mass spectrometry (GC/MS) was developed. dss.go.th In this method, 2,4,6-Trichlorophenol-¹³C₆ was used for quantification. dss.go.th The study reported detection limits in the low microgram per kilogram (µg/kg) range for various chlorophenols, showcasing the effectiveness of the ¹³C₆-labeled standard in complex matrices like soil. dss.go.th Specifically, for 2,4,6-TCP, detection limits as low as 1.1 to 6.7 µg/kg were achieved. acs.org

In the analysis of river water samples, a method involving in-situ derivatization followed by stir bar sorptive extraction (SBSE) and thermal desorption-gas chromatography-mass spectrometry (TD-GC-MS) was employed. osti.gov Using 2,4,6-Trichlorophenol-¹³C₆ as a surrogate standard, the calculated LOD and LOQ for 2,4,6-TCP were 2 picograms per milliliter (pg/ml) and 10 pg/ml, respectively. osti.gov This highlights the exceptional sensitivity of the method for aqueous samples.

The following interactive data table summarizes the established detection and quantification limits for 2,4,6-Trichlorophenol in various research matrices when using 2,4,6-Trichlorophenol-¹³C₆ as a reference standard.

| Research Matrix | Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) |

| Water | Microbial Conversion & GC | 5.2 ng/L nih.gov | 17.3 ng/L nih.gov |

| Soil | ASE-SPME-GC/MS | 1.1 - 6.7 µg/kg acs.org | Not Reported |

| River Water | SBSE-TD-GC-MS | 2 pg/ml osti.gov | 10 pg/ml osti.gov |

| Wine | SPME-GC-MS | 0.7 ng/L (for TCP) researchgate.net | 4 ng/L (for TCP) researchgate.net |

Quality Assurance and Quality Control Frameworks for ¹³C₆-Labeled Standards in Research

The reliability and accuracy of analytical results obtained using 2,4,6-Trichlorophenol-¹³C₆ heavily depend on robust Quality Assurance (QA) and Quality Control (QC) frameworks. Isotope dilution mass spectrometry (IDMS) is a primary technique that utilizes isotopically labeled standards, and its quality criteria are well-established. nih.gov These frameworks are essential for ensuring data integrity, from sample preparation to final analysis.

A comprehensive QA/QC program for methods using ¹³C₆-labeled standards typically includes several key components. The use of certified reference materials (CRMs) is fundamental for method validation and for monitoring the performance of the analytical system. europa.eu For instance, the preparation and characterization of in-house quality control samples from CRMs are crucial for monitoring IDMS measurement results in accordance with standards like ISO 17025. europa.eu

The purity of the ¹³C₆-labeled internal standard is of utmost importance. libios.fr It must be well-characterized to avoid any interference with the quantification of the native analyte. wuxiapptec.com The chemical and isotopic purity of standards like 2,4,6-tribromo-[¹³C₆]-anisole, a derivative of a related labeled phenol (B47542), have been confirmed to be greater than 99% through mass spectrometric and nuclear magnetic resonance analyses. researchgate.net

During the analytical process, several QC checks are implemented. These include the analysis of procedural blanks to ensure that no contamination is introduced during sample preparation. usgs.gov The recovery of the labeled internal standard is also a critical QC parameter. ncasi.org Monitoring the response of the internal standard across a batch of samples can help identify matrix effects or issues with the analytical instrumentation. wuxiapptec.com Anomalous internal standard responses in individual samples may indicate variations in the addition, extraction, or injection steps. wuxiapptec.com

Furthermore, the establishment of calibration curves using the labeled standard is a key aspect of the quantification process. libios.fr The linearity of these curves over a defined concentration range must be verified. osti.gov In some advanced applications, such as double isotope dilution mass spectrometry (ID²MS), multiple calibration solutions are used to enhance accuracy. nih.gov

The following interactive data table outlines the essential QA/QC parameters for analytical methods employing ¹³C₆-labeled standards like 2,4,6-Trichlorophenol-¹³C₆.

| QA/QC Parameter | Purpose | Typical Acceptance Criteria |

| Certified Reference Materials (CRMs) | Method validation and performance monitoring. europa.eu | Results must fall within the certified uncertainty range. nih.gov |

| Internal Standard Purity | Ensure no interference with the native analyte. libios.frwuxiapptec.com | Chemical and isotopic purity >99%. researchgate.net |

| Procedural Blanks | Monitor for laboratory contamination. usgs.gov | Analyte concentrations should be below the LOD. usgs.gov |

| Internal Standard Recovery | Assess the efficiency of the extraction and analysis process. ncasi.org | Within a predefined range (e.g., 70-130%), but can be method-specific. usgs.gov |

| Calibration Curve Linearity | Ensure accurate quantification over the working range. osti.gov | Correlation coefficient (r²) > 0.99. osti.gov |

| Matrix Spike Samples | Evaluate the effect of the sample matrix on the analytical method. usgs.gov | Recoveries should be within a specified range, similar to internal standard recovery. |

| Laboratory Duplicates | Assess the precision of the analytical method. usgs.gov | Relative Percent Difference (RPD) should be below a defined limit. |

By adhering to these stringent QA/QC protocols, researchers can ensure the generation of high-quality, reliable, and defensible data when using 2,4,6-Trichlorophenol-¹³C₆ as a reference standard in their analytical methodologies.

Environmental Dynamics and Biotransformation Research Using 2,4,6 Trichlorophenol 13c6 Tracers

Investigation of Environmental Fate and Transport Mechanisms via Isotopic Tracing

The isotopic labeling of 2,4,6-TCP with ¹³C allows for its unambiguous differentiation from naturally occurring background levels of the compound, enabling precise tracking through different environmental compartments. smolecule.com This is crucial for understanding its transport and ultimate fate.

Adsorption and Desorption Dynamics in Soil and Sediment Systems

The interaction of 2,4,6-TCP with soil and sediment is a key process governing its mobility and bioavailability. Studies have shown that 2,4,6-TCP adsorbs to organic matter in soil. tpsgc-pwgsc.gc.ca The extent of this adsorption is influenced by several factors, including the type of soil components and the presence of other substances.

Research has demonstrated that humic acids and clays (B1170129), both significant components of soil, play a crucial role in the sorption and desorption of 2,4,6-TCP. acs.org The modification of clays with humic acids generally increases the adsorption capacity for 2,4,6-TCP. acs.org Specifically, illite (B577164) clays tend to adsorb more 2,4,6-TCP than montmorillonite (B579905) clays, and clays with potassium ions (K+) are more effective adsorbents than those with calcium ions (Ca2+). acs.org The structure of the humic acids also affects sorption, with higher aromaticity leading to greater sorption nonlinearity and hysteresis, a phenomenon where the desorption of a compound is slower than its adsorption. acs.org

The presence of metal cations can also influence the adsorption and desorption of 2,4,6-TCP. For instance, one study found that while Ag+ ions promoted the adsorption of 2,4,6-TCP onto wheat straw ash, Zn2+ and Al3+ ions reduced it. researchgate.net This was attributed to competition for adsorption sites and differences in the hydrated ionic radii of the metals. researchgate.net

Table 1: Factors Influencing Adsorption of 2,4,6-Trichlorophenol (B30397)

| Factor | Influence on Adsorption | Research Findings | Citation |

|---|---|---|---|

| Soil Components | Humic acid and clay content significantly affect sorption. | Adsorption increases with humic acid modification of clays. Illite > Montmorillonite. K+ clays > Ca2+ clays. | acs.org |

| Humic Acid Structure | Higher aromaticity leads to greater sorption nonlinearity. | Hysteresis in desorption is linked to humic acid structural characteristics. | acs.org |

| Metal Cations | Presence and type of metal ions alter adsorption capacity. | Ag+ promoted adsorption on ash, while Zn2+ and Al3+ inhibited it. | researchgate.net |

| Adsorbent Type | Different materials show varying adsorption efficiencies. | Nut shell activated carbon showed a removal efficiency of 91.5% under optimal conditions. | ncsu.edu |

Volatilization and Atmospheric Transport Studies

2,4,6-Trichlorophenol can enter the atmosphere through volatilization from contaminated surfaces, including soil and water. ontosight.aicdc.gov Its moderate volatility means it can evaporate from these surfaces and be transported in the air. ontosight.ai Industrial emissions during its production and use, as well as improper waste disposal, are also sources of atmospheric contamination. ontosight.ai

Once in the atmosphere, 2,4,6-TCP is subject to degradation, primarily through reactions with photochemically produced hydroxyl radicals, with an estimated half-life of 26 days. nih.gov The volatilization from water surfaces is influenced by the pH of the water, as the anionic form of the compound is non-volatile. cdc.gov It is estimated that the volatilization half-life from a model river is 20 days and from a model lake is 150 days. nih.gov

Bioavailability and Accumulation in Environmental Compartments

The bioavailability of 2,4,6-TCP, or the fraction of the chemical that is available for uptake by organisms, is a critical factor in its potential to cause harm. Due to its lipophilic nature, 2,4,6-TCP has the potential to bioaccumulate in the food chain. researchgate.net It is considered to have a high potential for bioaccumulation. nih.gov

Studies have shown that organisms like the oligochaete worm Lumbriculus variegatus can accumulate 2,4,6-TCP from contaminated sediment, indicating a risk to benthic organisms. researchgate.net The compound has been detected in various environmental media, including groundwater, surface water, and sediment, highlighting its widespread presence and potential for exposure to a range of organisms. nih.gov The degradation of 2,4,6-TCP in soil is subject to a half-life of 5 to 20 days. nih.gov

Mechanistic Studies of Biotic Degradation Pathways of 2,4,6-Trichlorophenol

The use of ¹³C-labeled 2,4,6-TCP is instrumental in tracing the intricate pathways of its breakdown by microorganisms.

Microbial Degradation Processes and Community Dynamics

Microbial communities, both in natural environments and in engineered bioreactors, play a significant role in the degradation of 2,4,6-TCP. The acclimation of microbial sludge to the compound is a key step in achieving efficient biodegradation. frontiersin.org

Both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions can lead to the breakdown of 2,4,6-TCP, often through different initial steps.

Under aerobic conditions , the degradation of 2,4,6-TCP can be initiated by an oxidative dechlorination step. nih.gov For example, the white-rot fungus Phanerochaete chrysosporium utilizes lignin (B12514952) peroxidase (LiP) or manganese peroxidase (MnP) to oxidize 2,4,6-TCP to 2,6-dichloro-1,4-benzoquinone. nih.gov This is followed by reduction to 2,6-dichloro-1,4-dihydroxybenzene. nih.gov Subsequent steps involve reductive dechlorination, where chlorine atoms are replaced by hydrogen atoms, before the aromatic ring is cleaved. nih.gov In some bacterial systems, such as in Ralstonia eutropha JMP134, the degradation proceeds via chlorohydroxyquinol. asm.org Studies using sequencing batch reactors (SBRs) have demonstrated nearly complete removal of high concentrations of 2,4,6-TCP under aerobic conditions, with over 90% of the chlorine being released as chloride ions, indicating extensive dechlorination. sci-hub.se

Under anaerobic conditions , the primary degradation mechanism is often reductive dechlorination. This process involves the sequential removal of chlorine atoms from the aromatic ring. While anaerobic processes can effectively dehalogenate chlorophenols, the complete mineralization of the resulting phenol (B47542) may be limited. researchgate.net

Combined anaerobic and aerobic processes have proven to be highly effective for the complete degradation of 2,4,6-TCP. researchgate.netnih.gov In such systems, the anaerobic stage facilitates the initial dechlorination, reducing the toxicity of the compound. The subsequent aerobic stage then allows for the complete mineralization of the less-chlorinated and non-chlorinated intermediates. frontiersin.orgnih.gov This synergistic approach can handle higher concentrations of 2,4,6-TCP and is more resilient to shock loads. frontiersin.orgnih.gov

Table 2: Microbial Degradation of 2,4,6-Trichlorophenol

| Condition | Key Organisms/Systems | Initial Step | Key Metabolites | Citation |

|---|---|---|---|---|

| Aerobic | Phanerochaete chrysosporium | Oxidative dechlorination | 2,6-dichloro-1,4-benzoquinone, 2,6-dichloro-1,4-dihydroxybenzene | nih.gov |

| Aerobic | Ralstonia eutropha JMP134 | - | Chlorohydroxyquinol | asm.org |

| Aerobic | Sequencing Batch Reactor (SBR) | Dehalogenation | Chloride ions | sci-hub.se |

| Anaerobic/Aerobic | Co-immobilized granular sludge | Reductive dechlorination (anaerobic), Oxidation (aerobic) | 4-chlorophenol (B41353) (anaerobic metabolite) | nih.gov |

Characterization of Microbial Consortia and Functional Genes Involved (e.g., tcpA, tcpC, tcpD, PcpA, pcaF, pcaI, Mal-r, chqB, fadA operons)

The biodegradation of 2,4,6-TCP is orchestrated by specific microbial communities harboring a suite of catabolic genes. The use of 2,4,6-TCP-13C6 enables precise tracking of the compound's transformation and assimilation by these microorganisms.

In aerobic bacteria, a well-characterized pathway for 2,4,6-TCP degradation is encoded by the tcp gene cluster, notably studied in Cupriavidus necator JMP134 (formerly Ralstonia eutropha). asm.org This cluster, often organized as the tcpRXABCYD operon, contains the key genes for the upper degradation pathway. researchgate.net Genetic disruption studies have been pivotal in defining the role of each gene:

tcpA : This gene encodes the 2,4,6-trichlorophenol monooxygenase, the critical enzyme that catalyzes the initial step of the degradation pathway. asm.org This enzyme converts 2,4,6-TCP to 2,6-dichloro-p-hydroquinone (2,6-DCHQ). asm.org Studies have shown that the frequency of the tcpA gene in soil can correlate with the degradation capacity for 2,4,6-TCP.

tcpC : This gene codes for 6-chlorohydroxyquinol 1,2-dioxygenase, which is responsible for the aromatic ring cleavage of an intermediate metabolite, 6-chlorohydroxyquinol (6-CHQ). asm.org

tcpD : This gene encodes a maleylacetate (B1240894) reductase, which further processes the ring-cleavage product, converting 2-chloromaleylacetate (B1243639) to intermediates that can enter central metabolic pathways like the β-ketoadipate pathway. asm.org

Metagenomic analyses of microbial consortia effective at degrading chlorophenols have revealed the enrichment of other important functional genes when stimulated, for instance, by co-metabolic carbon sources like sludge fermentation broth. researchgate.net These genes are involved in the broader pathways of aromatic compound degradation, into which the initial metabolites of 2,4,6-TCP are funneled.

| Gene/Operon | Putative Function in Chlorophenol Degradation |

| tcpA | Encodes 2,4,6-trichlorophenol monooxygenase, initiating degradation. asm.org |

| tcpC | Encodes 6-chlorohydroxyquinol 1,2-dioxygenase for aromatic ring cleavage. asm.org |

| tcpD | Encodes maleylacetate reductase for processing ring-cleavage products. asm.org |

| PcpA | Associated with pentachlorophenol (B1679276) degradation, may have broader chlorophenol activity. researchgate.net |

| pcaF, pcaI | Genes in the protocatechuate branch of the β-ketoadipate pathway for aromatic catabolism. researchgate.net |

| Mal-r | Maleylacetate reductase, similar to tcpD, involved in converting maleylacetate. researchgate.net |

| chqB | Potentially involved in the hydroquinone (B1673460) degradation pathway. researchgate.net |

| fadA | Part of the fatty acid degradation (beta-oxidation) pathway, which can process ring-fission products. researchgate.net |

The presence and expression of these genes within a microbial consortium are strong indicators of its potential to successfully remediate sites contaminated with 2,4,6-TCP.

Bioaugmentation and Co-metabolism Strategies for Enhanced Bioremediation Research

Enhancing the natural degradation potential of microbial communities is a key goal in bioremediation. Two prominent strategies are bioaugmentation and co-metabolism.

Bioaugmentation involves the introduction of specialized, pre-cultured microorganisms with proven degradative capabilities into a contaminated environment. This approach aims to supplement the indigenous microbial population, which may lack the necessary catabolic genes or be present in insufficient numbers to handle the contaminant load. The success of bioaugmentation depends on the ability of the introduced microbes to survive and thrive against competition from native organisms and adapt to the specific geochemical conditions of the site.

Co-metabolism is a process where microorganisms degrade a contaminant without using it as a primary source of energy or carbon. The degradation is facilitated by enzymes produced by the microbes for the metabolism of another, more easily degradable substrate (the co-substrate). For 2,4,6-TCP, adding co-substrates like glucose, sodium acetate, or sludge fermentation broth has been shown to significantly enhance its removal. researchgate.netflemingcollege.ca The presence of these primary substrates stimulates the growth of the microbial population and induces the production of the non-specific enzymes that fortuitously act on the 2,4,6-TCP molecule. Research has shown that degradable organic compounds enhance the degradation of 2,4,6-TCP, and this effect often intensifies as the concentration of the co-substrate increases. flemingcollege.ca

Enzymatic Degradation Mechanisms and Kinetics

Isotope tracer studies with 2,4,6-TCP-13C6 are crucial for mapping the precise biochemical reactions catalyzed by specific enzymes, confirming reaction intermediates, and determining degradation kinetics.

Identification and Characterization of Key Enzymes (e.g., monooxygenases, lignin peroxidases, manganese peroxidases)

A variety of enzymes from both bacteria and fungi have been identified as key players in the degradation of 2,4,6-TCP.

Monooxygenases : In bacteria such as Cupriavidus necator, the degradation is initiated by a FAD-dependent 2,4,6-TCP monooxygenase, the product of the tcpA gene. This enzyme hydroxylates the phenol, leading to the removal of a chlorine atom.

Lignin Peroxidases (LiP) and Manganese Peroxidases (MnP) : These extracellular enzymes are hallmarks of white-rot fungi, such as Phanerochaete chrysosporium. asm.orgkegg.jp They are heme-containing glycoproteins that utilize hydrogen peroxide to generate high-redox-potential intermediates, which can then oxidize a wide range of recalcitrant compounds, including the highly chlorinated 2,4,6-TCP. vcu.edunih.gov LiP and MnP initiate the degradation of 2,4,6-TCP through an oxidative dechlorination step. asm.orgkegg.jp

Laccases : These multi-copper oxidases, found in fungi like Coriolus versicolor, can also oxidize 2,4,6-TCP. Their activity can be enhanced by redox mediators. nih.gov

Other Peroxidases : Enzymes like soybean peroxidase (SBP) have also demonstrated the ability to effectively degrade 2,4,6-TCP in the presence of hydrogen peroxide, offering a cost-effective and environmentally friendly option for wastewater treatment.

Reaction Pathways: Dechlorination, Hydroxylation, and Ring Cleavage Processes

The enzymatic degradation of 2,4,6-TCP proceeds through a sequence of coordinated reactions that ultimately lead to mineralization. The specific pathway can differ between microorganisms.

In the white-rot fungus Phanerochaete chrysosporium , the pathway elucidated using labeled substrates involves:

Oxidative Dechlorination : LiP or MnP oxidizes 2,4,6-TCP to produce 2,6-dichloro-1,4-benzoquinone. asm.orgkegg.jp

Reduction : The quinone is reduced to 2,6-dichloro-1,4-dihydroxybenzene. asm.orgkegg.jp

Reductive Dechlorination : This intermediate is then reductively dechlorinated to yield 2-chloro-1,4-dihydroxybenzene. asm.orgkegg.jp

Parallel Pathways : From here, the pathway can branch. The molecule can either be further dechlorinated to 1,4-hydroquinone or hydroxylated to 5-chloro-1,2,4-trihydroxybenzene. asm.orgkegg.jp

Convergence and Ring Cleavage : Both branches converge to form the key metabolite 1,2,4-trihydroxybenzene. asm.orgkegg.jp This final aromatic intermediate undergoes ortho ring cleavage, breaking the aromatic ring and forming aliphatic acids that can be mineralized to CO₂. asm.org

In aerobic bacteria like Cupriavidus necator , the pathway is different:

Monooxygenase Attack : The process starts with the conversion of 2,4,6-TCP to 2,6-dichloro-p-hydroquinone (2,6-DCHQ), catalyzed by the TcpA monooxygenase. asm.org

Further Transformation : The 2,6-DCHQ is further transformed into 6-chlorohydroxyquinol (6-CHQ). asm.org

Ring Cleavage : The 6-CHQ undergoes ring cleavage by the TcpC dioxygenase, forming 2-chloromaleylacetate. asm.org

Entry to Central Metabolism : This product is then reduced by the TcpD reductase to maleylacetate and subsequently funneled into the β-ketoadipate pathway for complete degradation. asm.org

Research into Immobilized Enzyme Systems for Degradation

To overcome limitations of using free enzymes in industrial applications (e.g., instability, difficulty in recovery), research has focused on immobilized enzyme systems. Immobilization can enhance enzyme stability against changes in pH and temperature, protect them from inhibitors, and allow for their reuse.

Recent studies have demonstrated the high efficiency of immobilized enzymes for 2,4,6-TCP removal.

Extracellular enzymes from white-rot fungi were immobilized on sodium alginate/hydroxyapatite/chitosan microspheres. This system achieved a 94.7% removal of 160 mg/L 2,4,6-TCP within 24 hours, significantly outperforming the free enzymes.

Laccase from Coriolus versicolor immobilized on Celite showed increased resistance to alkaline pH and high temperatures, enabling it to effectively oxidize 2,4,6-TCP under conditions that would denature the soluble enzyme. nih.gov

The use of microreactors with soybean peroxidase (SBP) represents another approach to confine the enzymatic reaction, showing high degradation efficiency in short residence times.

| Immobilization Method | Enzyme Source | Removal Efficiency | Key Advantages |

| Adsorption on SA-HA-CS Microspheres | White Rot Fungi (extracellular enzymes) | 94.7% (for 160 mg/L in water); 72.9% (in soil) | High removal rate, enhanced stability at higher temperatures and pH. |

| Covalent Binding on Celite | Coriolus versicolor (Laccase) | Effective at 50°C and pH 7.0 | Increased resistance to pH, temperature, and inhibitors; stable storage. nih.gov |

| Microreactor System | Soybean Peroxidase (SBP) | ~90% conversion | Fast reaction times, low reagent consumption, well-controlled conditions. |

Abiotic Degradation Pathways and Transformation Product Formation

While bioremediation focuses on biological processes, 2,4,6-TCP can also be degraded through abiotic (non-biological) pathways. These processes are particularly relevant in engineered water treatment systems and under certain environmental conditions. Advanced Oxidation Processes (AOPs) are a primary method for abiotic degradation, relying on the generation of highly reactive species, such as hydroxyl radicals (•OH) or sulfate (B86663) radicals (SO₄•⁻).

Common AOPs for 2,4,6-TCP degradation include:

UV/H₂O₂ : The photolysis of hydrogen peroxide (H₂O₂) by ultraviolet (UV) light generates hydroxyl radicals, which are powerful, non-selective oxidants that can rapidly degrade 2,4,6-TCP. plos.org

Photo-Fenton (UV/H₂O₂/Fe²⁺) : This process enhances •OH production through the reaction of H₂O₂ with ferrous iron (Fe²⁺), a reaction that is accelerated by UV light. Coupling reductive steps (e.g., with zero-valent copper) with the photo-Fenton process can further enhance mineralization by providing a source of catalytic ions. plos.org

Sulfate Radical-Based AOPs : Activating persulfate (S₂O₈²⁻) or peroxymonosulfate (B1194676) (HSO₅⁻) with heat, UV light, or transition metals (like cobalt or iron) generates sulfate radicals. flemingcollege.canih.gov These radicals have a high redox potential and can effectively degrade 2,4,6-TCP. However, some studies note that this process can lead to the de novo formation of other chlorinated byproducts, such as 2,4,5-trichlorophenol (B144370) and 2,3,4,6-tetrachlorophenol. flemingcollege.ca

In some contexts, 2,4,6-TCP itself can be an abiotic transformation product. For instance, the degradation of the antimicrobial agent triclosan (B1682465) in chlorinated water has been shown to produce 2,4,6-TCP as a stable byproduct through chlorination and ether bond cleavage.

Photocatalytic Degradation Mechanisms and Catalyst Design Research

Photocatalysis is a prominent advanced oxidation process investigated for the degradation of recalcitrant organic pollutants like 2,4,6-trichlorophenol. Research in this area leverages 2,4,6-Trichlorophenol-13C6 to elucidate reaction mechanisms and optimize catalyst design. The fundamental mechanism involves the generation of highly reactive species, primarily hydroxyl radicals (•OH), upon the activation of a semiconductor photocatalyst with a suitable light source. mdpi.com

Studies have explored a variety of catalysts for TCP degradation. Titanium dioxide (TiO₂), particularly in its P-25 nano-form, is widely studied, with research showing nearly complete removal of TCP under UV irradiation. researchgate.net Catalyst design has also advanced to include mixed metal oxides and composite materials. For instance, MgO–MgFe₂O₄ derived from layered double hydroxides has demonstrated high efficiency, achieving up to 93% degradation and 82% mineralization of TCP. mdpi.com The proposed mechanism for these materials involves degradation initiated by photogenerated holes, followed by further oxidation by superoxide (B77818) radicals. mdpi.com

Intimately coupled photocatalysis and biodegradation (ICPB) systems represent another innovative approach, using materials like TiO₂-coated sponges as biofilm supports. researchgate.net In these systems, photocatalysis partially oxidizes the persistent TCP, producing intermediates that are more readily biodegradable by microorganisms housed within the support material. researchgate.net The use of this compound in such studies is instrumental for tracing the degradation pathway, quantifying the efficiency of the photocatalytic step, and confirming the subsequent biological uptake and mineralization of the labeled carbon atoms. Mass spectrometry analysis in these experiments can identify transformation products that form through the hydroxylation of the aromatic ring. mdpi.com

| Catalyst System | Light Source | Key Findings | Degradation Efficiency | Reference(s) |

| Nano-TiO₂ (P-25) | UV | Effective for complete TCP removal. | ~100% in 4 hours | researchgate.net |

| MgO–MgFe₂O₄ | Not Specified | Higher degradation and mineralization than TiO₂-P25. | 93% degradation | mdpi.com |

| Fe₃O₄@TiO₂@Au Microspheres | Not Specified | Gold modification significantly enhances photocatalytic activity. | 98% in 40 minutes | researchgate.net |

| TiO₂/Sponge Composites (ICPB) | Visible Light | Efficient mineralization through combined photocatalysis and biodegradation. | ~100% removal in 4h, 83% mineralization in 12h | researchgate.net |

Chemical Oxidation and Reduction Studies in Environmental Systems

Beyond photocatalysis, various chemical oxidation and reduction processes are being investigated for the remediation of water contaminated with 2,4,6-trichlorophenol. Isotope tracers like this compound are vital for evaluating the performance and mechanisms of these technologies in complex environmental matrices.

Advanced Oxidation Processes (AOPs) often involve the use of zero-valent iron (ZVI) to activate common peroxides like hydrogen peroxide (H₂O₂), peroxymonosulfate (PMS), and peroxydisulfate (B1198043) (PS). nih.gov Studies comparing these systems found that ZVI/H₂O₂ and ZVI/PMS were highly effective for TCP degradation. nih.gov The process efficiency is heavily influenced by factors such as pH, with optimal degradation occurring under acidic conditions (pH < 3.2). nih.gov Another studied AOP combines zero-valent copper (Cu⁰) reduction with UVC/H₂O₂ oxidation. nih.gov This combined process enhances mineralization due to a synergistic photo-Fenton-like reaction involving copper ions leached during the initial reduction step. nih.gov

Advanced Reduction Processes (ARPs) have also proven effective. A sulfite-mediated photoreduction process under UV light resulted in the complete degradation of high concentrations of TCP. nih.gov Mechanistic studies revealed that sulfite (B76179) radicals (SO₃•−) were more significant in the degradation of the parent TCP molecule, while both sulfite radicals and hydrated electrons (eₐq⁻) played important roles in the dechlorination (cleavage of C-Cl bonds). nih.gov In all these studies, 2,4,6-TCP-13C6 allows for precise quantification of degradation rates and dechlorination, helping to differentiate the target compound and its products from other matrix components.

| Process Type | System | Key Mechanism / Findings | Performance Metric | Reference(s) |

| Advanced Oxidation (AOP) | ZVI / Peroxides (H₂O₂, PMS, PS) | ZVI activates peroxides to generate reactive radicals (•OH, SO₄•⁻). Efficiency order: H₂O₂ ≥ PMS > PS. | Optimal at pH 3.2. | nih.gov |

| Combined Reduction-Oxidation | Cu⁰ + UVC/H₂O₂ | Synergistic effect from leached copper ions creates a photo-Fenton-like process, enhancing mineralization. | Fast degradation (kobs = 1.4 min⁻¹) and 40.4% mineralization. | nih.gov |

| Advanced Reduction (ARP) | UV / Sulfite (SO₃²⁻) | Degradation driven by sulfite radicals (SO₃•⁻); dechlorination involves both SO₃•⁻ and hydrated electrons (eₐq⁻). | Complete degradation (250 mg L⁻¹) in 80 min; 98% dechlorination. | nih.gov |

Formation of Chlorinated Byproducts and Transformation Products

A critical aspect of studying the degradation of 2,4,6-trichlorophenol is identifying the intermediate and final transformation products, as they can sometimes be as or more toxic than the parent compound. The use of this compound is indispensable for this purpose, as it allows for the unambiguous identification of byproducts originating from the initial contaminant.

Various degradation pathways lead to a range of byproducts. In biological systems, such as oxidation by fungal laccase, the primary products identified include 3,5-dichlorocatechol, 2,6-dichloro-1,4-benzoquinone, and 2,6-dichloro-1,4-hydroquinone. nih.gov Chemical processes also yield a diverse array of intermediates. For example, the sulfite-mediated photoreduction of TCP was found to produce aromatic intermediates such as 2-chlorophenol, 2-chloro-1-benzoquinone, 2-hydroxy benzoquinone, benzene, and cyclohexene. nih.gov In ZVI-peroxide systems, intermediates like 2,5-dichloro-benzene-1,4-diol and 2,3,6-trichloro-phenol have been detected through GC-MS analysis. nih.gov

Furthermore, 2,4,6-TCP itself can be a transformation product of other environmental contaminants. Studies on the degradation of the widely used antimicrobial agent triclosan in chlorinated water have shown that it can transform into several compounds, with 2,4-dichlorophenol (B122985) and significant amounts of 2,4,6-trichlorophenol being stable byproducts. researchgate.netnih.gov The analysis of wastewater samples has confirmed the coexistence of triclosan and its byproducts, including 2,4,6-TCP, highlighting complex transformation chains in aquatic environments. researchgate.net

| Degradation Process | Parent Compound | Identified Byproducts / Transformation Products | Reference(s) |

| Enzymatic Oxidation (Laccase) | 2,4,6-Trichlorophenol | 3,5-Dichlorocatechol, 2,6-dichloro-1,4-benzoquinone, 2,6-dichloro-1,4-hydroquinone | nih.gov |

| Photoreduction (UV/Sulfite) | 2,4,6-Trichlorophenol | 2-chlorophenol, 2-chloro-1-benzoquinone, 2-hydroxy benzoquinone, benzene, cyclohexene | nih.gov |

| Chemical Oxidation (ZVI/Peroxide) | 2,4,6-Trichlorophenol | 2,5-dichloro-benzene-1,4-diol, 2,3,6-trichloro-phenol | nih.gov |

| Chlorination | Triclosan | 2,4-Dichlorophenol, 2,4,6-Trichlorophenol , (Chlorophenoxy) phenols | researchgate.netnih.gov |

Ecotoxicological Research Applications of 2,4,6 Trichlorophenol 13c6 in Model Systems

Environmental Exposure Assessment and Bioavailability Studies in Model Organisms

The use of 2,4,6-Trichlorophenol-13C6 is pivotal in accurately assessing the exposure of organisms to 2,4,6-TCP in the environment. Its primary application in this context is as an internal standard in analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and high-pressure liquid chromatography-mass spectrometry (HPLC-MS/MS), for the quantification of 2,4,6-TCP in complex samples like soil, water, and biological tissues. dphen1.comacs.org This allows for the correction of analyte losses during sample preparation and analysis, ensuring the accuracy of exposure data.

Bioavailability, the fraction of a chemical in the environment that is available for uptake by organisms, is a key determinant of ecotoxicity. While direct studies on the bioavailability of this compound are not extensively documented, its use as a tracer allows for precise measurements of the uptake and accumulation of 2,4,6-TCP in model organisms. For instance, in studies of soil contamination, 13C6-labeled standards are added to soil samples to accurately quantify the concentration of 2,4,6-TCP that can be extracted, which is an indicator of its potential bioavailability to soil-dwelling organisms. acs.org

The bioaccumulation of 2,4,6-TCP has been studied in aquatic organisms. The bioconcentration factor (BCF), a measure of a chemical's tendency to accumulate in an organism from water, has been determined for 2,4,6-TCP in fish. These studies, which are crucial for understanding the potential for biomagnification in the food web, rely on accurate measurements of the chemical in both water and fish tissues, a task facilitated by the use of isotopically labeled standards like this compound.

Table 1: Bioaccumulation Factor (BCF) for 2,4,6-Trichlorophenol (B30397)

| Organism | BCF | Lipid Content (%) | Log Kow | Reference |

| Fish (Generic) | 88 | 12.4 | 3.37 | epa.gov |

This data is for the unlabeled 2,4,6-Trichlorophenol but is representative of the behavior of the 13C6-labeled compound.

Mechanistic Ecotoxicity Investigations in Non-Human Biota

Understanding the mechanisms by which 2,4,6-TCP exerts its toxic effects on non-human biota is a significant area of ecotoxicological research. While the toxicological studies themselves are typically conducted with unlabeled 2,4,6-TCP, the use of this compound is instrumental in elucidating the underlying processes of uptake, distribution, and metabolism that lead to the observed toxicity.

2,4,6-TCP is known to be toxic to a range of aquatic organisms. Acute toxicity studies have determined the concentrations that are lethal to 50% of a test population (LC50) for various species. For example, freshwater quality criteria have been developed based on acute toxicity tests on nine different domestic species in China. researchgate.net Chronic toxicity has also been assessed, looking at longer-term effects on reproduction and growth.

The use of this compound in such studies would allow researchers to trace the compound's path within the organism, identifying target tissues and organs where it accumulates and may cause the most damage. While direct studies employing this specific application for this compound are not widely published, the principle of using isotopically labeled compounds for this purpose is well-established in ecotoxicology.

Table 2: Acute and Chronic Toxicity of 2,4,6-Trichlorophenol to a Select Aquatic Organism

| Species | Endpoint | Concentration (mg/L) | Reference |

| Daphnia magna | 21-day survival-reproduction | 0.226 (Final Chronic Value) | researchgate.net |

| Various | Final Acute Value | 2.01 | researchgate.net |

This data is for the unlabeled 2,4,6-Trichlorophenol.

In terrestrial ecosystems, 2,4,6-TCP can impact both plants and microbial communities. Studies have investigated its degradation in soil, which is primarily a microbial process. mdpi.com The presence of 2,4,6-TCP can alter the structure and function of soil microbial communities. mdpi.com For instance, research has shown that while some soil microbiota can degrade high levels of 2,4,6-TCP, very high concentrations can lead to a decrease in microbial richness. mdpi.com

The role of this compound in these studies is to enable stable isotope probing (SIP), a powerful technique to identify which microorganisms in a complex community are actively metabolizing the compound. By tracing the flow of the 13C label from the contaminant into the microbial biomass (DNA, RNA, or proteins), researchers can pinpoint the key species responsible for its degradation. This information is crucial for developing bioremediation strategies for contaminated soils.

Biotransformation and Metabolic Fate Research in Ecologically Relevant Organisms

A significant application of this compound is in tracing the biotransformation and metabolic fate of 2,4,6-TCP in various organisms. This research is essential for understanding how organisms detoxify the compound and whether the resulting metabolites are more or less toxic than the parent compound.

Studies on the microbial degradation of 2,4,6-TCP have identified several key processes and products. In anaerobic granular sludge, for example, 2,4,6-TCP has been shown to undergo reductive dechlorination, primarily at the ortho position, leading to the formation of 2,4-dichlorophenol (B122985) (2,4-DCP) and subsequently 4-chlorophenol (B41353) (4-CP) as the final product. nih.gov In some cases, the active biomass can bioaccumulate both 2,4,6-TCP and its dechlorination products. nih.gov

Aerobic degradation pathways have also been elucidated. In some bacteria, such as Ralstonia eutropha JMP134, 2,4,6-TCP is converted to 2,6-dichlorohydroquinone, 6-chlorohydroxyquinol, and then further degraded. nih.gov Another biotransformation pathway observed in microorganisms is O-methylation, which converts 2,4,6-TCP to 2,4,6-trichloroanisole (B165457) (TCA), a compound known for causing taste and odor problems in drinking water. nih.gov One study found that the bacterium Mycolicibacterium sp. CB14 could convert 2,4,6-TCP to TCA with a high and stable rate. nih.gov

A study on the biotransformation of the analogous compound 2,4,6-tribromophenol (B41969) in rice plants revealed multiple metabolic pathways, including debromination, hydroxylation, methylation, and conjugation with sugars and amino acids. nih.gov This suggests that similar pathways may be involved in the metabolism of 2,4,6-TCP in plants.

The use of 14C-labeled 2,4,6-TCP in rats has shown that the compound is excreted, indicating that it is metabolized. nih.gov While this study used a different isotope, the findings are relevant to understanding the metabolic fate of the 13C-labeled compound.

By using this compound, researchers can definitively identify and quantify these and other metabolites in various organisms and environmental compartments, providing a clear picture of its environmental fate.

Table 3: Microbial Biotransformation of 2,4,6-Trichlorophenol

| Organism/System | Transformation Product(s) | Key Findings | Reference |

| Anaerobic Granular Sludge | 2,4-Dichlorophenol, 4-Chlorophenol | Reductive dechlorination at the ortho position. | nih.gov |

| Ralstonia eutropha JMP134 | 2,6-Dichlorohydroquinone, 6-Chlorohydroxyquinol | Aerobic degradation pathway. | nih.gov |

| Mycolicibacterium sp. CB14 | 2,4,6-Trichloroanisole | O-methylation with a conversion rate of 85.9 ± 5.3%. | nih.gov |

Q & A

Q. Q. How should researchers address contradictions in open data repositories regarding 2,4,6-Trichlorophenol- stability or reactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.